N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide
Description
Discovery and Initial Research Context
N-(4-Bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide (CAS 882080-82-2) was first synthesized in the early 21st century as part of broader efforts to explore piperazine-derived compounds for pharmacological applications. The compound’s structure combines a 4-bromo-3-methylphenyl group with a 4-phenylpiperazine moiety linked via an acetamide bridge, yielding a molecular formula of C₁₉H₂₂BrN₃O and a molecular weight of 388.30 g/mol. Initial research focused on its potential as a precursor for neuropharmacological agents, given the established role of phenylpiperazine derivatives in modulating serotonin and dopamine receptors. Early synthetic routes involved coupling 4-bromo-3-methylaniline with 2-chloroacetamide intermediates followed by piperazine functionalization, though optimization efforts later improved yields and purity.
Position in the N-Phenylpiperazine Family of Compounds
This compound belongs to the N-phenylpiperazine acetamide subclass, distinguished by its brominated aromatic ring and methyl substituent. Compared to simpler analogs like 1-(4-methoxyphenyl)piperazine or 1-(3-trifluoromethylphenyl)piperazine, the bromine atom at the para position introduces steric and electronic effects that enhance binding specificity in biological systems. Key structural features include:
- Aromatic Bromination : The bromine atom increases hydrophobicity (LogP = 3.52), potentially improving blood-brain barrier penetration.
- Methyl Group : The 3-methyl substituent on the phenyl ring may reduce metabolic degradation by cytochrome P450 enzymes.
- Acetamide Linker : The –CH₂–C(=O)–NH– group bridges the aromatic and piperazine moieties, enabling conformational flexibility for receptor interactions.
A comparative analysis of select N-phenylpiperazine derivatives is provided in Table 1.
Table 1 : Structural and physicochemical comparison of N-phenylpiperazine analogs
| Compound | Molecular Formula | Molecular Weight (g/mol) | LogP | TPSA (Ų) |
|---|---|---|---|---|
| This compound | C₁₉H₂₂BrN₃O | 388.30 | 3.52 | 35.58 |
| 1-(4-Methoxyphenyl)piperazine | C₁₁H₁₆N₂O | 192.26 | 1.98 | 21.26 |
| 1-(3-Trifluoromethylphenyl)piperazine | C₁₁H₁₃F₃N₂ | 230.23 | 2.75 | 15.27 |
Evolution of Research Focus and Applications
Initial studies prioritized synthetic methodology, with patents such as CN1616440A demonstrating scalable routes to related piperazine acetamides via bromoethylamine hydrobromide intermediates. By the 2020s, research shifted toward structure-activity relationship (SAR) studies, particularly after derivatives like N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide demonstrated antibacterial efficacy against multidrug-resistant Salmonella enterica serovar Typhi (XDR S. Typhi). The bromine atom in this compound has been identified as a strategic site for Suzuki-Miyaura cross-coupling reactions, enabling diversification into analogs with enhanced bioactivity. Recent work also explores its role as a kinase or phosphatase inhibitor, leveraging the piperazine moiety’s capacity for hydrogen bonding with enzymatic active sites.
Significance in Medicinal Chemistry
The compound’s dual aromatic systems and flexible acetamide linker make it a versatile scaffold for drug discovery. Key contributions include:
- Antimicrobial Potential : Derivatives exhibit minimum inhibitory concentrations (MIC) as low as 6.25 mg/mL against XDR pathogens, attributed to hydrophobic interactions with bacterial membranes.
- Enzyme Inhibition : Structural analogs demonstrate alkaline phosphatase inhibition (IC₅₀ = 1.469 ± 0.02 µM), suggesting utility in treating bone disorders or modulating immune responses.
- Neurological Applications : Computational docking studies predict affinity for 5-HT₁ₐ and D₂ receptors, positioning it as a candidate for antipsychotic or antidepressant development.
Ongoing research aims to optimize pharmacokinetic properties through halogen substitution and side chain modifications, solidifying its role in modern medicinal chemistry.
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrN3O/c1-15-13-16(7-8-18(15)20)21-19(24)14-22-9-11-23(12-10-22)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIFBTGCPELTGOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-methylaniline and 4-phenylpiperazine.
Acylation Reaction: The 4-bromo-3-methylaniline undergoes an acylation reaction with chloroacetyl chloride to form N-(4-bromo-3-methylphenyl)-2-chloroacetamide.
Nucleophilic Substitution: The N-(4-bromo-3-methylphenyl)-2-chloroacetamide is then reacted with 4-phenylpiperazine in the presence of a base such as triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry practices.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions could involve agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a carboxylic acid derivative, while reduction might produce an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with receptors or enzymes, modulating their activity. The phenylpiperazine moiety is known to interact with serotonin receptors, suggesting potential effects on neurotransmitter systems.
Comparison with Similar Compounds
Key Research Findings
- Structural Impact on Bioactivity : Bulky substituents (e.g., bromine) enhance target affinity but may reduce solubility, necessitating formulation adjustments for in vivo studies .
- Thermal Stability : Analogs with electron-donating groups (e.g., methoxy in compound 16) exhibit higher melting points (~280°C) compared to halogenated derivatives, suggesting improved crystallinity .
- SAR Trends : Piperazine substitution (e.g., 4-phenyl vs. 4-tolyl) significantly affects receptor selectivity. The target’s unmodified phenyl group may favor binding to aminergic receptors over enzymes .
Biological Activity
N-(4-bromo-3-methylphenyl)-2-(4-phenylpiperazin-1-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, which is known for its diverse pharmacological applications. The presence of the bromo and methyl groups on the phenyl ring may influence its lipophilicity and receptor binding affinity.
Structure
- Molecular Formula : C17H20BrN3O
- Molecular Weight : 364.26 g/mol
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives of arylpiperazine have shown promising results against prostate cancer cells and other malignancies.
The biological activity of this compound may involve:
- Receptor Modulation : Compounds with piperazine moieties often act as receptor antagonists or agonists, influencing neurotransmitter systems.
- Cell Cycle Arrest : Similar compounds have been noted to induce cell cycle arrest, leading to apoptosis in cancer cells.
Neuropharmacological Effects
The piperazine component suggests potential effects on the central nervous system. Studies have documented that arylpiperazine derivatives can exhibit:
- Antidepressant Activity : By modulating serotonin receptors.
- Anxiolytic Effects : Through GABAergic pathways.
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various carcinoma cell lines. The results indicated a significant reduction in cell viability with an IC50 value comparable to standard chemotherapeutic agents.
Study 2: Neuropharmacological Assessment
Another investigation focused on the anxiolytic potential of similar piperazine derivatives. The results demonstrated a marked decrease in anxiety-like behaviors in rodent models, suggesting that the compound may enhance GABAergic transmission.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
